

Spectroscopic comparison of Diethyl 2-ethyl-2-phenylmalonate with its precursors

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Compound of Interest

Compound Name: Diethyl 2-ethyl-2-phenylmalonate

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A comprehensive spectroscopic comparison of **Diethyl 2-ethyl-2-phenylmalonate** with its precursors, Diethyl phenylmalonate and Ethyl bromide, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the changes in spectral characteristics as the precursors are converted into the final product, supported by experimental data and protocols.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data (^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry) for **Diethyl 2-ethyl-2-phenylmalonate** and its precursors.

Spectroscopic Technique	Diethyl 2-ethyl-2-phenylmalonate	Diethyl phenylmalonate	Ethyl bromide
^1H NMR (CDCl_3 , ppm)	δ 7.45-7.27 (m, 5H, Ar-H), 4.27-4.15 (m, 4H, 2x $-\text{OCH}_2\text{CH}_3$), 2.35 (q, $J=7.4$ Hz, 2H, $-\text{CH}_2\text{CH}_3$), 1.23 (t, $J=7.1$ Hz, 6H, 2x $-\text{OCH}_2\text{CH}_3$), 0.88 (t, $J=7.4$ Hz, 3H, $-\text{CH}_2\text{CH}_3$)	δ 7.50-7.20 (m, 5H, Ar-H), 4.60 (s, 1H, $-\text{CH}(\text{Ph})-$), 4.25 (q, $J=7.1$ Hz, 4H, 2x $-\text{OCH}_2\text{CH}_3$), 1.25 (t, $J=7.1$ Hz, 6H, 2x $-\text{OCH}_2\text{CH}_3$)	δ 3.44 (q, $J=7.3$ Hz, 2H, $-\text{CH}_2\text{Br}$), 1.68 (t, $J=7.3$ Hz, 3H, $-\text{CH}_3$)
^{13}C NMR (CDCl_3 , ppm)	δ 171.5 (C=O), 138.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 61.5 ($-\text{OCH}_2\text{CH}_3$), 58.0 (C-Ph), 30.0 ($-\text{CH}_2\text{CH}_3$), 14.0 ($-\text{OCH}_2\text{CH}_3$), 8.0 ($-\text{CH}_2\text{CH}_3$)	δ 168.0 (C=O), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 62.0 ($-\text{OCH}_2\text{CH}_3$), 57.0 ($-\text{CH}(\text{Ph})-$), 14.0 ($-\text{OCH}_2\text{CH}_3$)	δ 27.5 ($-\text{CH}_2\text{Br}$), 18.9 ($-\text{CH}_3$)
FT-IR (neat, cm^{-1})	ν 1730 (C=O stretch), 3060-3030 (Ar C-H stretch), 2980-2880 (Aliphatic C-H stretch)	ν 1735 (C=O stretch), 3060-3030 (Ar C-H stretch), 2980-2940 (Aliphatic C-H stretch)	ν 2975-2845 (C-H stretch), 1470-1370 (C-H bend), 780-580 (C-Br stretch)[1]
Mass Spec. (m/z)	264 (M^+), 219, 191, 163, 119, 91	236 (M^+), 191, 163, 118, 91	110/108 (M^+ , Br isotopes), 81/79 (Br^+), 29 (C_2H_5^+), 27

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. ^1H and ^{13}C NMR spectra were recorded on a 300 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Fourier-Transform Infrared (FT-IR) Spectroscopy

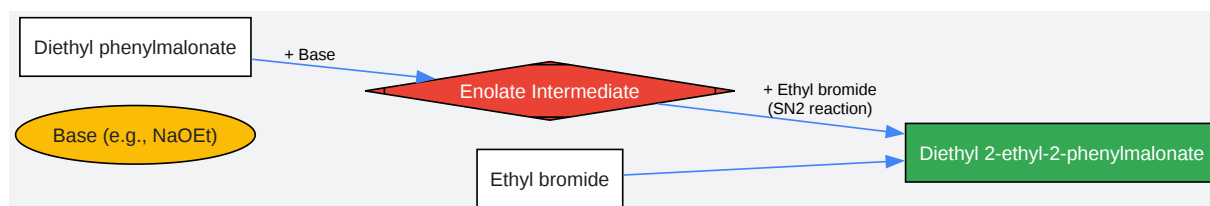
The FT-IR spectra were obtained using a neat liquid film of the sample between two potassium bromide (KBr) plates. The spectra were recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra were recorded on a GC-MS instrument operating in electron ionization (EI) mode at 70 eV. The sample was dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injected into the gas chromatograph. The components were separated on a capillary column before entering the mass spectrometer.

Synthesis Pathway

The synthesis of **Diethyl 2-ethyl-2-phenylmalonate** from its precursors is a classic example of malonic ester synthesis. The reaction proceeds via the deprotonation of diethyl phenylmalonate to form a stable enolate, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromide in an $\text{S}_{\text{N}}2$ reaction.

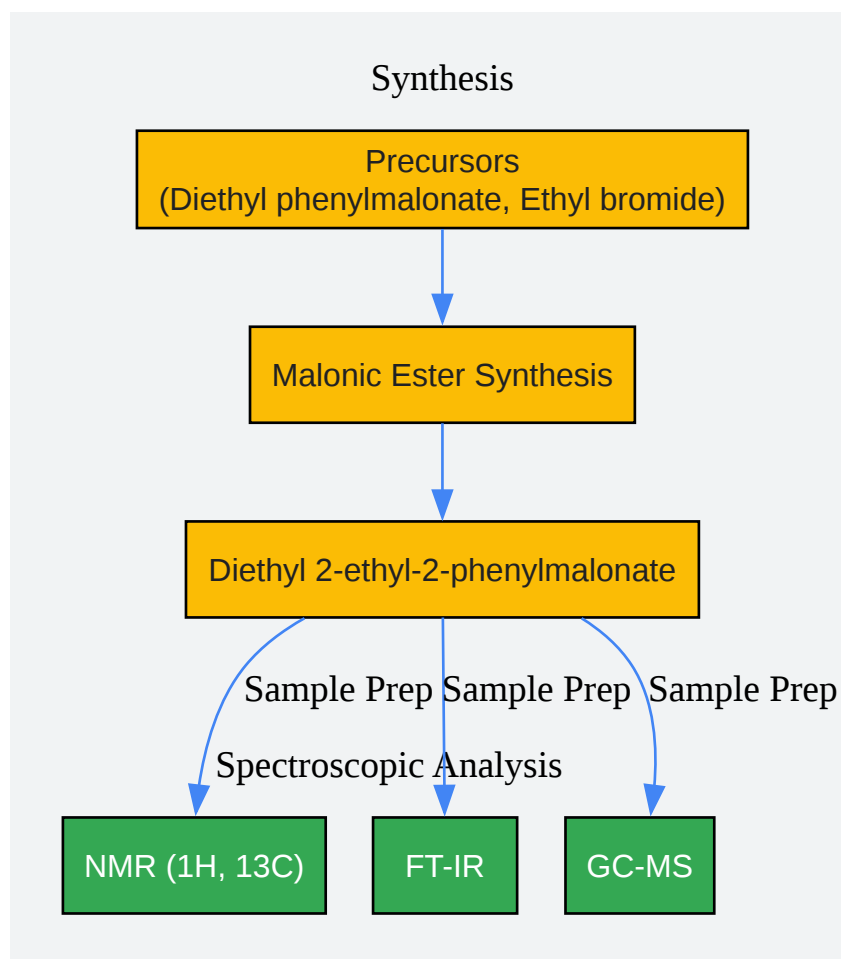


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Caption: Synthetic route to **Diethyl 2-ethyl-2-phenylmalonate**.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the compounds.



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Caption: General experimental workflow for synthesis and analysis.

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References

- 1. C₂H₅Br CH₃CH₂Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- To cite this document: BenchChem. [Spectroscopic comparison of Diethyl 2-ethyl-2-phenylmalonate with its precursors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042046#spectroscopic-comparison-of-diethyl-2-ethyl-2-phenylmalonate-with-its-precursors]

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